2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure with nitrogen in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the imidazole ring, followed by its functionalization and subsequent attachment to the isoindole moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isoindole moiety can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)phenol
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines
- 1-[2-[(6-Phenylhexyl)amino]-1H-imidazol-5-yl]ethanone
Uniqueness
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of imidazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
88529-60-6 |
---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O3/c17-12-10-3-1-2-4-11(10)13(18)16(12)19-6-5-9-7-14-8-15-9/h1-4,7-8H,5-6H2,(H,14,15) |
InChI Key |
KGYMQQAJSYYFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.